molecular formula C24H28N4OS B2847588 2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-90-0

2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2847588
CAS RN: 894883-90-0
M. Wt: 420.58
InChI Key: AKMWDMSHOOFAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Spirocyclic Compounds

Research has shown the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones through the condensation of dimethylphenol with isobutyraldehyde and nitriles, highlighting a method for creating spirocyclic compounds with potential for further chemical modifications (Rozhkova et al., 2012). Similar methodologies have been applied to dialkylphenols for synthesizing novel 2-azaspiro[4.5]deca-6,9-dien- and trien-8-ones, indicating a versatile approach to spirocyclic frameworks (Rozhkova et al., 2014).

Antiviral Applications

The antiviral properties of furan-substituted spirothiazolidinones have been explored, with compounds showing activity against influenza A/H3N2 virus. This suggests the therapeutic potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2021). Another study on spirothiazolidinone derivatives also demonstrated significant antiviral activity, further supporting the potential use of such compounds in medical research (Apaydın et al., 2020).

Molecular Diversity and Reactivity

Investigations into the molecular diversity and reactivity of spirocyclic compounds have led to the development of novel synthetic routes and the identification of potential biological activities. For instance, the three-component condensation to synthesize diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives showcases the versatility of these frameworks in chemical synthesis (Farag et al., 2008).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(3-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-16-6-5-7-20(14-16)25-23(29)28-12-10-24(11-13-28)26-21(22(27-24)30-4)19-9-8-17(2)18(3)15-19/h5-9,14-15H,10-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMWDMSHOOFAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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